molecular formula C16H16N2O6S B182019 MethanesulfonaMide, N-[4-[2-(forMylaMino)acetyl]-5-hydroxy-2-phenoxyphenyl]- CAS No. 149457-03-4

MethanesulfonaMide, N-[4-[2-(forMylaMino)acetyl]-5-hydroxy-2-phenoxyphenyl]-

Cat. No.: B182019
CAS No.: 149457-03-4
M. Wt: 364.4 g/mol
InChI Key: BTXBRUSJXFSAJA-UHFFFAOYSA-N
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Description

Historical Context and Discovery

Methanesulfonamide, N-[4-[2-(formylamino)acetyl]-5-hydroxy-2-phenoxyphenyl]- (CAS: 149457-03-4) emerged as a compound of interest during the development of Iguratimod (T-614), a disease-modifying antirheumatic drug (DMARD) synthesized by Toyama Chemical Co., Ltd. The compound was first identified as Iguratimod Impurity 13 during quality control analyses of synthetic batches in the late 1990s. Its structural characterization was detailed in a 2000 study published in Chemical and Pharmaceutical Bulletin, which outlined synthetic pathways for Iguratimod derivatives and their related impurities. The discovery of this impurity underscored the importance of rigorous analytical profiling in pharmaceutical manufacturing, particularly for compounds with complex aromatic and sulfonamide-based architectures.

Nomenclature and Synonyms

IUPAC and Alternative Names

The systematic IUPAC name for the compound is N-[4-[2-(formylamino)acetyl]-5-hydroxy-2-phenoxyphenyl]methanesulfonamide . Common synonyms include:

  • Iguratimod Impurity 13
  • α-Formamido-2'-hydroxy-4'-methanesulfonamido-5'-phenoxyacetophenone
  • N-(2-(2-Hydroxy-4-(methylsulfonamido)-5-phenoxyphenyl)-2-oxoethyl)formamide

Table 1 summarizes key nomenclature data:

Nomenclature Type Name
IUPAC Name N-[4-[2-(Formylamino)acetyl]-5-hydroxy-2-phenoxyphenyl]methanesulfonamide
Common Synonyms Iguratimod Impurity 13, Eramod Impurity 11
CAS Registry Number 149457-03-4

Relationship to Iguratimod Impurity 13

This compound is classified as a process-related impurity of Iguratimod, arising during the drug’s synthesis. Its structure differs from the parent drug by the presence of a formylamino-acetyl side chain at the 4-position of the phenyl ring, which alters its physicochemical properties. Regulatory guidelines mandate strict control of such impurities to ensure drug safety and efficacy, necessitating advanced chromatographic and spectroscopic identification methods.

Chemical Classification and Structural Family

The compound belongs to the aryl sulfonamide family, characterized by a sulfonamide group (-SO₂NH₂) attached to an aromatic ring. Its structure features:

  • A phenoxyphenyl core with hydroxyl (-OH) and methanesulfonamide (-SO₂NHCH₃) substituents.
  • A formylamino-acetyl moiety (-NHCOCH₂NHCHO) at the 4-position, introducing hydrogen-bonding capabilities.

Table 2 outlines key structural and physicochemical properties:

Property Value
Molecular Formula C₁₆H₁₆N₂O₆S
Molecular Weight 364.37 g/mol
Density 1.4 ± 0.1 g/cm³
Boiling Point 622.4 ± 65.0 °C at 760 mmHg
Solubility in Water 0.11 g/L (25 °C)

Significance in Organic and Medicinal Chemistry

As a sulfonamide derivative , this compound exemplifies the versatility of the sulfonamide functional group in drug design. Sulfonamides are prized for their stability, hydrogen-bonding capacity, and ability to modulate biological targets. Key applications include:

  • Pharmaceutical Intermediates : Serves as a precursor or impurity in the synthesis of Iguratimod, highlighting its role in optimizing synthetic routes for DMARDs.
  • Structural Probes : Its unique substitution pattern aids in studying structure-activity relationships (SAR) for anti-inflammatory agents.
  • Analytical Standards : Used in chromatographic assays to quantify impurity levels in drug formulations, ensuring compliance with regulatory thresholds.

The compound’s aryl sulfonamide scaffold aligns with broader medicinal chemistry efforts to develop inhibitors of enzymatic targets, such as influenza hemagglutinin (HA) and macrophage migration inhibitory factor (MIF). Its synthesis and characterization have also advanced methodologies for resolving complex impurity profiles in APIs.

Properties

IUPAC Name

N-[2-[2-hydroxy-4-(methanesulfonamido)-5-phenoxyphenyl]-2-oxoethyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6S/c1-25(22,23)18-13-8-14(20)12(15(21)9-17-10-19)7-16(13)24-11-5-3-2-4-6-11/h2-8,10,18,20H,9H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXBRUSJXFSAJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C(=C1)O)C(=O)CNC=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441602
Record name AGN-PC-0N6CKZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149457-03-4
Record name AGN-PC-0N6CKZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Starting Materials

The foundational approach to synthesizing methanesulfonamide derivatives involves the reaction of methanesulfonyl chloride with amines in inert nitroalkane solvents. This method, detailed in patent DE1929295A1, leverages nitroalkanes like 2-nitropropane or nitroethane as reaction media due to their ability to dissolve intermediates while facilitating easy separation of byproducts such as ammonium chloride.

The general reaction proceeds as follows:
CH3SO2Cl+RNH2CH3SO2NHR+HCl\text{CH}_3\text{SO}_2\text{Cl} + \text{RNH}_2 \rightarrow \text{CH}_3\text{SO}_2\text{NHR} + \text{HCl}
where R\text{R} represents primary or secondary amines. For instance, gaseous ammonia reacts with methanesulfonyl chloride in 2-nitropropane at 15–30°C, followed by heating to 65°C to precipitate ammonium chloride. The organic layer is then extracted with water, yielding methanesulfonamide with an 84% theoretical yield.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

Temperature Control : Maintaining temperatures between 15°C and 50°C prevents side reactions such as over-sulfonation or decomposition. For example, reacting methanesulfonyl chloride with dimethylamine in nitroethane at 25–50°C achieves a 96% yield after extraction and vacuum concentration.

Solvent Selection : Nitroalkanes serve dual roles as solvents and moisture scavengers. Their low polarity minimizes hydrolysis of methanesulfonyl chloride, while their high boiling points (e.g., 2-nitropropane, 120°C) enable reflux conditions without degradation.

Purification Techniques : Filtration and solvent recycling are critical. In one protocol, the nitropropane filtrate is passed through silica gel or calcium chloride to remove residual moisture, allowing reuse in subsequent batches.

Table 1: Traditional Method Performance Metrics

ParameterValueSource
Solvent2-Nitropropane
Temperature Range15–50°C
Yield (Methanesulfonamide)84–96%
Byproduct RemovalFiltration + Aqueous Extraction

Copper-Catalyzed Arylation and Etherification

Modern Synthetic Route for Phenoxy Derivatives

Patent CN114539104A outlines a method for synthesizing N-(5-methoxy-2-phenoxyphenyl)methanesulfonamide, a key intermediate for Methanesulfonamide, N-[4-[2-(formylamino)acetyl]-5-hydroxy-2-phenoxyphenyl]-. This approach avoids toxic reagents like iron powder and emphasizes greener chemistry.

Stepwise Reaction Sequence

  • Substitution Nucleophilic Aromatic (VNS) Reaction :
    p-Nitroanisole reacts with methoxylamine hydrochloride in dimethylformamide (DMF) under copper catalysis (e.g., CuCl) to form 5-methoxy-2-nitroaniline.
    C7H7NO3+CH3ONH2HClCuClC7H8N2O3\text{C}_7\text{H}_7\text{NO}_3 + \text{CH}_3\text{ONH}_2\cdot\text{HCl} \xrightarrow{\text{CuCl}} \text{C}_7\text{H}_8\text{N}_2\text{O}_3

  • Methanesulfonylation :
    5-Methoxy-2-nitroaniline undergoes nucleophilic substitution with methanesulfonyl chloride in alkaline conditions, yielding N-(5-methoxy-2-nitrophenyl)methanesulfonamide.

  • Copper-Mediated Etherification :
    The nitro group is replaced with a phenoxy group via reaction with phenol in DMF using cesium carbonate as a base and CuCl as a catalyst at 130°C.

Critical Process Parameters

Catalyst Efficiency : Copper salts like CuCl or Cu(OAc)₂ are indispensable for C–O bond formation during etherification. For example, 0.05 g of CuCl per 1 g substrate achieves 84% yield in the final etherification step.

Solvent and Base Synergy : DMF enhances reagent solubility, while cesium carbonate deprotonates phenol, facilitating nucleophilic attack on the aromatic ring.

Temperature and Time : Elevated temperatures (130°C) and extended reaction times (6 hours) are necessary for complete aryl ether formation.

Table 2: Modern Method Performance Metrics

ParameterValueSource
CatalystCopper Chloride (CuCl)
SolventDMF
Reaction Temperature130°C
Yield (Compound IV)84%
Purity99.5%

Comparative Analysis of Preparation Methods

Yield and Scalability

The traditional nitroalkane method offers higher yields (84–96%) but requires hazardous solvents and generates ammonium chloride waste. In contrast, the copper-catalyzed approach achieves moderate yields (84%) with superior environmental compliance, making it preferable for industrial scale-up .

Chemical Reactions Analysis

Types of Reactions

MethanesulfonaMide, N-[4-[2-(forMylaMino)acetyl]-5-hydroxy-2-phenoxyphenyl]- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The formamide group can be reduced to form amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated the antitumor properties of methanesulfonaMide derivatives. A series of phenolic Schiff bases incorporating methanesulfonamide were synthesized and evaluated for their cytotoxic effects against various human cancer cell lines:

  • Efficacy : Compounds derived from methanesulfonaMide exhibited notable cytotoxic effects, with one compound showing a positive cytotoxic effect (PCE) of 59/59 and a mean growth percentage (MG%) of 19.5% at a concentration of 0.501 µM, outperforming standard chemotherapeutic agents like imatinib .
  • Mechanism : The mechanism of action involves interference with cell cycle progression and induction of apoptosis, as evidenced by flow cytometry results which indicated increased apoptosis rates in treated cells compared to controls .

Molecular Interaction Studies

Molecular modeling studies have provided insights into how methanesulfonaMide derivatives interact with key biological targets:

  • Target Binding : The compounds establish significant interactions with epidermal growth factor receptor (EGFR) and HER2 tyrosine kinase binding sites. These interactions are characterized by both hydrogen bonds and hydrophobic contacts, suggesting a stable binding mode that could be exploited for drug design .
  • Stability Analysis : Molecular dynamics simulations confirmed the stability of these interactions over time, indicating that these compounds could serve as effective inhibitors in targeted cancer therapies .

Environmental Chemistry

MethanesulfonaMide has also been studied for its role in atmospheric chemistry:

  • Oxidation Mechanism : Research revisiting the atmospheric oxidation mechanisms of methane sulfonamide indicates that it undergoes various reactions leading to the formation of different products, which are relevant for understanding its environmental impact and degradation pathways .

Synthesis and Derivatives

The synthesis of methanesulfonaMide and its derivatives is crucial for expanding its applications:

  • Synthetic Routes : Various synthetic methods have been developed to create derivatives with enhanced biological activity. For instance, phenolic aldehydes have been reacted with N-(4-(hydrazine carbonyl)phenyl)methanesulfonamide to yield compounds with improved efficacy against cancer cells .
  • Structure-Activity Relationship (SAR) : Understanding the structural modifications that enhance biological activity is essential for developing more potent derivatives. This includes modifications to the phenolic moiety that can significantly alter the pharmacological profile of the compounds .

Case Studies

Several case studies illustrate the practical applications of methanesulfonaMide derivatives:

Study ReferenceFocusKey Findings
Antitumor ActivityCompound showed PCE of 59/59 against cancer cell lines; induced apoptosis in MCF-7 cells.
Atmospheric ChemistryInvestigated oxidation mechanisms; identified degradation products relevant for environmental impact assessments.
SynthesisDeveloped synthetic routes yielding derivatives with enhanced biological properties; established SAR insights.

Mechanism of Action

The mechanism of action of MethanesulfonaMide, N-[4-[2-(forMylaMino)acetyl]-5-hydroxy-2-phenoxyphenyl]- involves its interaction with specific molecular targets and pathways. The hydroxy and methylsulfonamido groups can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The phenoxy group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl)methanesulfonamide Hydrochloride

  • CAS : 149436-41-9 .
  • Structure : Differs by a methoxy group at position 5 (vs. hydroxy) and a hydrochloride salt form.
  • The hydrochloride salt improves aqueous solubility for drug formulation .
  • Application : Used in synthesizing β-blocker analogs, such as sotalol derivatives .

Sotalol Hydrochloride

  • Structure: N-[(4-[[(1-Methylethyl)amino]acetyl]phenyl]methanesulfonamide hydrochloride .
  • Key Differences: Replaces the phenoxy-hydroxy-phenyl group with a simpler phenyl ring and substitutes the formylamino group with an isopropylamino moiety.
  • Pharmacological Role : A β-blocker used for arrhythmia treatment, highlighting how structural simplification can shift activity from intermediate to therapeutic agent .

Methyl Ester Sulfonylurea Herbicides

  • Examples : Triflusulfuron methyl, ethametsulfuron methyl .
  • Structural Contrast: These compounds feature a sulfonylurea bridge (SO₂NHCONH-) linked to triazine or pyrimidine rings, unlike the acetyl-phenoxy-phenyl backbone of the target compound.
  • Application : Herbicidal activity via acetolactate synthase inhibition, demonstrating how sulfonamide functionalization can diverge into agrochemical applications .

Data Table: Comparative Analysis

Compound CAS Molecular Formula Key Substituents Application
Target Compound 149457-03-4 C₁₆H₁₆N₂O₆S 5-hydroxy, phenoxy, formylamino-acetyl Pharmaceutical intermediate
N-(4-(2-Aminoacetyl)-5-methoxy-...) HCl 149436-41-9 C₁₆H₁₇ClN₂O₅S 5-methoxy, hydrochloride salt β-blocker intermediate
Sotalol Hydrochloride 959-24-0 C₁₂H₂₀ClN₂O₃S Isopropylamino-acetyl, simple phenyl Antiarrhythmic drug
Triflusulfuron Methyl 103766-89-2 C₁₄H₁₃F₃N₄O₅S Triazine, trifluoroethoxy Herbicide

Key Research Findings

  • Bioactivity: The target compound’s hydroxy and phenoxy groups enable hydrogen bonding with biological targets, making it a versatile intermediate for modifying drug solubility and receptor binding .
  • Synthetic Utility: The formylamino-acetyl side chain allows for further derivatization, such as hydrolysis to primary amines or condensation with carbonyl compounds .

Biological Activity

MethanesulfonaMide, N-[4-[2-(forMylaMino)acetyl]-5-hydroxy-2-phenoxyphenyl]- (CAS No. 149457-03-4) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

  • Molecular Formula : C16H16N2O6S
  • Molecular Weight : 364.37 g/mol
  • Structural Characteristics : The compound features a methanesulfonamide group attached to a phenoxyphenyl moiety, which is believed to contribute to its biological activity.
  • Enzyme Inhibition : MethanesulfonaMide derivatives have been shown to inhibit key enzymes involved in cholesterol biosynthesis, such as HMG-CoA reductase. For instance, a related compound demonstrated an IC50 value of 11 nM, indicating potent inhibition compared to standard drugs like lovastatin .
  • Antitumor Activity : Analogues of methanesulfonaMide have exhibited significant antitumor properties. For example, a methanesulfonamide analogue of cryptopleurine showed improved bioavailability and substantial growth inhibition in human cancer cell lines through mechanisms involving cell cycle arrest and modulation of signaling pathways such as p38 MAPK .
  • Cell Growth Inhibition : Various studies have reported that methanesulfonaMide and its analogues can significantly inhibit the growth of breast cancer cell lines. For example, one study noted that specific compounds derived from methanesulfonaMide exhibited varying degrees of inhibition across different cell lines (see Table 1) .

In Vitro Studies

  • Study on HMG-CoA Reductase Inhibition : A series of methanesulfonamide derivatives were synthesized and evaluated for their ability to inhibit HMG-CoA reductase. The most potent compound showed an IC50 value significantly lower than that of established statins, suggesting potential for therapeutic application in managing hypercholesterolemia .
  • Antitumor Activity Assessment : Methanesulfonamide analogues were tested against various cancer cell lines, demonstrating significant antiproliferative effects. The mechanism was linked to the induction of G0/G1 phase cell cycle arrest and modulation of specific signaling pathways .

Table 1: Cell Growth Inhibition Data

CompoundSK-BR-3 Cell Growth Inhibition (%) at 25 μMMDA-MB-231 Cell Growth Inhibition (%)
Comp 446.2 ± 1.8 μM>50 μM
Comp 3020.1 ± 5.5 μM>50 μM
Nimesulide111.8 ± 32.3 μM123.4 ± 10.8 μM

Note: Data represents mean ± standard deviation from multiple experiments.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound while managing reactive functional groups (e.g., phenolic hydroxyl, formylamino acetyl)?

  • Methodology : Use orthogonal protecting groups to prevent undesired side reactions. For example, tert-butyldimethylsilyl (TBDMS) ethers can protect phenolic hydroxyl groups during formylation or sulfonamide coupling steps . Employ NaIO₄ in THF/H₂O (5:1) for controlled oxidation of diols or acetylated intermediates, as demonstrated in similar sulfonamide syntheses . Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. What analytical techniques are critical for structural characterization of this compound?

  • Methodology :

  • X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding networks, as done for analogous pyrimidine-based methanesulfonamides .
  • NMR spectroscopy : Use ¹H/¹³C NMR in DMSO-d₆ to identify formylamino protons (δ 8.1–8.3 ppm) and phenolic hydroxyl (δ 9.5–10.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected m/z ~390–400) and fragmentation patterns .

Q. How can researchers predict and validate physicochemical properties like solubility and pKa?

  • Methodology :

  • In silico prediction : Use software like MarvinSketch or ACD/Labs to estimate pKa (~8.2) and logP (~2.5) .
  • Experimental validation : Measure solubility in DMSO/PBS (pH 7.4) via UV-Vis spectroscopy and confirm pKa via potentiometric titration .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying this compound’s bioactivity in rheumatoid arthritis (RA) models?

  • Methodology :

  • In vitro assays : Test inhibition of pro-inflammatory cytokines (IL-6, TNF-α) in human synovial fibroblasts using ELISA .
  • Kinase profiling : Screen against JAK/STAT pathways (common RA targets) via competitive ATP-binding assays .
  • Molecular docking : Model interactions with COX-2 or NF-κB using AutoDock Vina and cross-validate with mutagenesis studies .

Q. How can computational modeling resolve contradictions in reported biological activity data?

  • Methodology :

  • QSAR modeling : Develop quantitative structure-activity relationship models to correlate substituent effects (e.g., formylamino vs. methyl groups) with bioactivity .
  • Meta-analysis : Aggregate data from heterogeneous studies (e.g., varying cell lines or assay conditions) and apply statistical tools (ANOVA, PCA) to identify confounding variables .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

  • Methodology :

  • Microsomal assays : Incubate with liver microsomes (human/rat) to identify labile sites (e.g., formylamino hydrolysis) and stabilize via methyl or cyclopropyl substitutions .
  • Prodrug design : Synthesize ester or phosphate prodrugs to enhance oral bioavailability, monitoring release kinetics in simulated gastric fluid .

Data Contradiction Analysis

Q. How should researchers address discrepancies in predicted vs. experimental physicochemical properties?

  • Methodology :

  • Thermodynamic solubility assays : Compare predicted (e.g., 1.57 g/cm³ density ) with experimental data via gravimetric analysis.
  • Crystallization studies : Recrystallize from ethanol/water to isolate polymorphs and re-measure properties like melting point .

Q. Why might biological activity vary across studies using the same compound?

  • Methodology :

  • Batch analysis : Use LC-MS to check for degradation products (e.g., hydrolyzed formylamino groups) .
  • Cell-line validation : Standardize assays across multiple lines (e.g., THP-1 vs. RAW 264.7 macrophages) to assess cell-specific responses .

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